3-Chloro-2,4,6-trifluorobenzoyl chloride
Description
3-Chloro-2,4,6-trifluorobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by a chlorine atom at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions on the benzene ring. This arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-chloro-2,4,6-trifluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-5-3(11)1-2(10)4(6(5)12)7(9)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNFVFKVZNNXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263723 | |
| Record name | Benzoyl chloride, 3-chloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174312-96-0 | |
| Record name | Benzoyl chloride, 3-chloro-2,4,6-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174312-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3-chloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Data from highlight the role of solvent polarity in malonic ester condensations. For instance, tetrahydrofuran (THF) at -78°C facilitates the formation of β-keto esters, a step relevant to synthesizing benzoylacetate intermediates.
| Parameter | Value |
|---|---|
| Solvent | Dry tetrahydrofuran |
| Temperature | -78°C (dropwise addition) |
| Catalyst | n-Butyllithium (1.55 M) |
| Reaction Time | 1 hour |
Yields for analogous reactions range from 63% to 78%, depending on purification methods.
Analytical Characterization
Spectroscopic and Physical Data
While specific data for 3-chloro-2,4,6-trifluorobenzoyl chloride are unavailable, related compounds provide benchmarks:
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Boiling Point: 325.25°C (predicted for 3-chloro-2,4,5-trifluorobenzoyl chloride).
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Melting Point: 80–83°C (Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate).
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¹⁹F NMR: Expected resonances between -110 ppm and -130 ppm for aromatic fluorines.
Industrial and Research Applications
The 2,4,6-trifluoro isomer may serve as a precursor to pharmaceuticals, agrochemicals, or liquid crystals, analogous to the 2,4,5-derivative’s role in antibiotic synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,6-trifluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Chloro-2,4,6-trifluorobenzoic acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acid: Formed from hydrolysis.
Scientific Research Applications
3-Chloro-2,4,6-trifluorobenzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trifluorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-Chloro-2,4,6-trifluorobenzoyl chloride with its analogs:
Key Observations:
- Substituent Effects : The position and number of halogens significantly influence reactivity. For example, 3-Chloro-2,4,5-trifluorobenzoyl chloride (boiling point 94°C at 18 mbar) has a lower boiling point than more chlorinated analogs due to reduced molecular weight and polarity .
- Electron-Withdrawing Groups: Fluorine atoms enhance the electrophilicity of the acyl chloride group, accelerating nucleophilic substitution reactions.
Stability and Reactivity
- Hydrolytic Sensitivity: All benzoyl chlorides are moisture-sensitive, requiring anhydrous conditions during handling. The presence of electron-withdrawing halogens (e.g., fluorine) may increase hydrolysis rates compared to non-halogenated analogs .
- Thermal Stability: Limited data suggest that trifluorinated derivatives (e.g., 2,4,6-Trifluorobenzoyl chloride) exhibit moderate thermal stability, but decomposition pathways under high temperatures remain undocumented .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-2,4,6-trifluorobenzoyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂) under anhydrous conditions . Alternatively, halogen-exchange reactions on precursor aryl triflates or bromides may be employed. Key parameters include temperature control (0–60°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions like hydrolysis. Purity is enhanced via distillation or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodology :
- ¹⁹F NMR : Distinct signals for fluorine atoms at positions 2, 4, and 6, with coupling constants indicating substituent effects.
- ¹H NMR : Aromatic protons exhibit splitting patterns due to adjacent fluorine atoms (e.g., ⁴J coupling).
- IR Spectroscopy : Stretching frequencies for C=O (~1770 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 229 (C₇HCl₂F₃O⁺) and fragments reflecting loss of Cl or CO groups .
Q. How does the reactivity of this compound compare to analogous benzoyl chlorides in nucleophilic acyl substitution?
- Methodology : The electron-withdrawing effects of chlorine and fluorine substituents enhance electrophilicity at the carbonyl carbon. Reactivity studies in amidation or esterification reactions show faster kinetics compared to non-halogenated benzoyl chlorides. Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., Et₃N vs. pyridine) critically influence reaction rates and byproduct formation .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during Friedel-Crafts acylation using this compound?
- Methodology : The steric and electronic effects of chlorine and fluorine substituents direct electrophilic attack to specific aromatic positions. Computational modeling (DFT) predicts activation barriers for different regiochemical pathways. Experimental validation via competitive reactions with substituted arenes (e.g., toluene vs. anisole) confirms meta/para selectivity trends. Catalytic Lewis acids (e.g., AlCl₃) may modulate reactivity .
Q. How can computational chemistry aid in predicting the hydrolysis kinetics of this compound under varying pH conditions?
- Methodology : Molecular dynamics simulations (e.g., using Gaussian or ORCA) model transition states for hydrolysis. Solvent effects (aqueous vs. organic phases) and pH-dependent nucleophilic attack by water or hydroxide ions are analyzed. Experimental validation via UV-Vis monitoring of carbonyl loss aligns with computed activation energies .
Q. What are the contradictions in reported biological activity data for derivatives of this compound, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from impurities or solvent effects. Reproducibility protocols recommend:
- Purification via column chromatography (≥99% purity).
- Standardized broth microdilution assays (CLSI guidelines).
- Control experiments to rule out solvent toxicity (e.g., DMSO ≤1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
